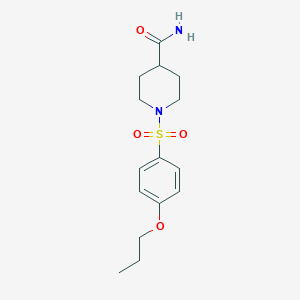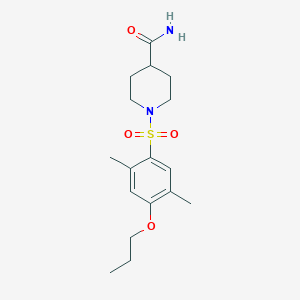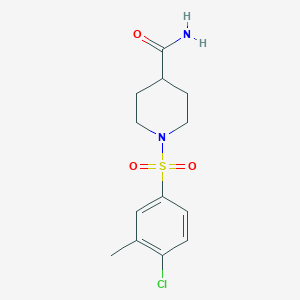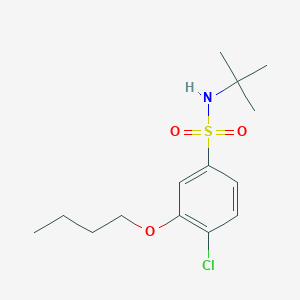
3-butoxy-N-tert-butyl-4-chlorobenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-butoxy-N-tert-butyl-4-chlorobenzene-1-sulfonamide is an organic compound with a complex structure that includes a butoxy group, a tert-butyl group, a chlorobenzene ring, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-tert-butyl-4-chlorobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the chlorination of 4-chlorobenzenesulfonamide, followed by the introduction of the butoxy and tert-butyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitutions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-butoxy-N-tert-butyl-4-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorobenzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-butoxy-N-tert-butyl-4-chlorobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-butoxy-N-tert-butyl-4-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The butoxy and tert-butyl groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chlorobenzenesulfonamide: Lacks the butoxy and tert-butyl groups, making it less lipophilic.
N-tert-butyl-4-chlorobenzenesulfonamide: Similar structure but without the butoxy group.
3-butoxy-4-chlorobenzenesulfonamide: Similar structure but without the tert-butyl group.
Uniqueness
3-butoxy-N-tert-butyl-4-chlorobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications that are not observed in the similar compounds listed above. The presence of both butoxy and tert-butyl groups enhances its lipophilicity and potential interactions with biological targets.
Propriétés
Numéro CAS |
914236-22-9 |
|---|---|
Formule moléculaire |
C14H22ClNO3S |
Poids moléculaire |
319.8g/mol |
Nom IUPAC |
3-butoxy-N-tert-butyl-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C14H22ClNO3S/c1-5-6-9-19-13-10-11(7-8-12(13)15)20(17,18)16-14(2,3)4/h7-8,10,16H,5-6,9H2,1-4H3 |
Clé InChI |
IZJOXVJFBUQKFB-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)Cl |
SMILES canonique |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B511620.png)
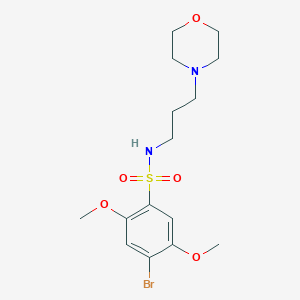
amine](/img/structure/B511623.png)
amine](/img/structure/B511626.png)
![1-[4,5-Dimethyl-2-(pentyloxy)benzenesulfonyl]piperidine-4-carboxamide](/img/structure/B511629.png)
amine](/img/structure/B511631.png)
amine](/img/structure/B511635.png)
amine](/img/structure/B511642.png)
amine](/img/structure/B511647.png)
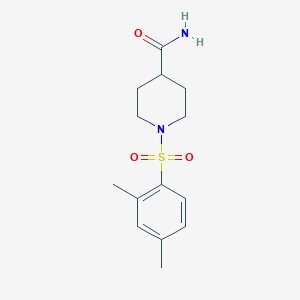
![1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B511666.png)
